molecular formula C18H19N3O2S B2517887 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-94-5

4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile

Cat. No.: B2517887
CAS No.: 478046-94-5
M. Wt: 341.43
InChI Key: TVOXAGDFOQTNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile is a chemical compound with the molecular formula C18H19N3O2S It is known for its unique structure, which includes a piperazine ring substituted with a 4-methylphenylsulfonyl group and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves the reaction of 4-methylphenylsulfonyl chloride with piperazine, followed by the introduction of a benzenecarbonitrile group. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenesulfonamide
  • 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzeneacetamide

Uniqueness

Compared to similar compounds, 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activities, particularly focusing on its mechanism of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonyl chlorides and subsequent nitrile formation. The process can be summarized as follows:

  • Formation of the sulfonamide : Reaction of 4-methylphenylsulfonyl chloride with piperazine.
  • Cyclization : The sulfonamide is then reacted with a suitable carbonitrile precursor to form the final compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. Research indicates that modifications in the piperazine ring and the introduction of sulfonyl groups can enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its effects through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, it may influence apoptosis-related proteins like Bcl-2, thereby promoting cancer cell death .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against multi-drug resistant bacteria. Studies have shown that derivatives with similar functional groups exhibit significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

  • Anticancer Activity : A case study involving various sulfonamide derivatives demonstrated that modifications to the piperazine structure significantly enhanced their effectiveness against breast cancer cell lines. The study reported IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another case study assessed the antimicrobial properties of related compounds in clinical settings, revealing that certain derivatives exhibited MIC values comparable to established antibiotics such as norfloxacin .

Research Findings

The following table summarizes key findings from recent research on the biological activities associated with compounds similar to this compound:

Activity Cell Line/Pathogen IC50/MIC (µM) Reference
AnticancerMCF-7 (breast cancer)< 10
AntimicrobialStaphylococcus aureus5
AnticancerA549 (lung cancer)< 15
AntimicrobialEscherichia coli8

Properties

IUPAC Name

4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-15-2-8-18(9-3-15)24(22,23)21-12-10-20(11-13-21)17-6-4-16(14-19)5-7-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOXAGDFOQTNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.